molecular formula C20H16N2OS B11705055 2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one

2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one

Katalognummer: B11705055
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: SXFOKYPBZYZHCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one is a complex organic compound with the molecular formula C20H16N2OS and a molecular weight of 332.427 g/mol . This compound is known for its unique structural features, which include a thiochromenone core and a dimethylaminophenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one typically involves the condensation of 4-(dimethylamino)aniline with 3-formylbenzo[DE]thiochromen-3-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the dimethylamino group.

Wissenschaftliche Forschungsanwendungen

2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[4-(Dimethylamino)phenyl]imino}benzo[B]thiophen-3-one
  • 2-{[4-(Dimethylamino)phenyl]imino}benzo[B]furan-3-one
  • 2-{[4-(Dimethylamino)phenyl]imino}benzo[B]pyran-3-one

Uniqueness

2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one is unique due to its thiochromenone core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C20H16N2OS

Molekulargewicht

332.4 g/mol

IUPAC-Name

3-[4-(dimethylamino)phenyl]imino-2-thiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-4-one

InChI

InChI=1S/C20H16N2OS/c1-22(2)15-11-9-14(10-12-15)21-20-19(23)16-7-3-5-13-6-4-8-17(24-20)18(13)16/h3-12H,1-2H3

InChI-Schlüssel

SXFOKYPBZYZHCJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)N=C2C(=O)C3=CC=CC4=C3C(=CC=C4)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.